Methylthymol Blue sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

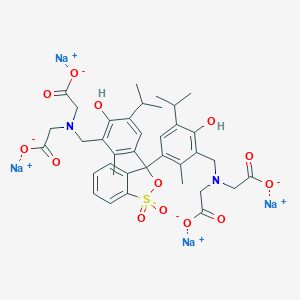

Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate is a complex organic compound known for its versatile applications in various scientific fields. It is commonly used as a photometric reagent and a metal indicator, particularly in EDTA titrations in acidic ranges .

Méthodes De Préparation

The synthesis of Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate involves multiple steps. The primary synthetic route includes the reaction of bis(carboxylatomethyl)amine with various substituted phenols under controlled conditions. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity .

Analyse Des Réactions Chimiques

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Complexometric Titration

MTB is extensively used in complexometric titrations to determine the concentration of metal ions, particularly calcium and strontium, in various samples. Its ability to form distinct colored complexes with different metals allows for precise quantitative analysis.

Determination of Sulfate

MTB is employed to measure sulfate concentrations in environmental samples, such as rainwater and groundwater. This application is crucial for assessing water quality and understanding environmental pollution levels .

Heavy Metal Detection

The compound aids in the separation and preconcentration of trace heavy metals from various matrices, including soil and water samples. By combining with silica gel, MTB enhances the detection sensitivity of heavy metals, making it an essential tool in environmental chemistry .

Water Quality Assessment

MTB is used in automated methods for qualitative analysis of alkali metals in drinking water and wastewater treatment facilities. This application is vital for ensuring compliance with health regulations and environmental standards .

Cell Viability Studies

In biological assays, MTB serves as a dye for assessing cell viability and proliferation rates in various cell cultures. Its ability to indicate changes in cellular conditions makes it useful for studying drug effects and cellular responses .

Antimicrobial Properties

Research indicates that MTB possesses antimicrobial properties, making it beneficial for applications in wound healing and skin treatments. Its effectiveness against various pathogens supports its use in medical formulations .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Analytical Chemistry | Complexometric titration for metal ion analysis | High sensitivity and specificity |

| Determination of sulfate levels | Essential for environmental monitoring | |

| Environmental Monitoring | Heavy metal detection using silica gel | Enhanced detection sensitivity |

| Water quality assessment | Compliance with health regulations | |

| Biological Research | Cell viability assays | Useful for drug testing and cellular studies |

| Antimicrobial applications | Effective for wound healing formulations |

Case Study 1: Heavy Metal Detection

A study conducted on the effectiveness of MTB in detecting lead contamination in urban water sources demonstrated its capability to preconcentrate lead ions from complex matrices, significantly improving detection limits compared to conventional methods.

Case Study 2: Water Quality Monitoring

In a longitudinal study assessing sulfate levels in rainwater across different regions, MTB was utilized to track changes over time, revealing critical insights into pollution trends related to industrial activities.

Mécanisme D'action

The compound exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can then be detected or quantified in various assays. The molecular targets include metal ions such as zinc, calcium, and magnesium, and the pathways involved are primarily related to metal ion homeostasis .

Comparaison Avec Des Composés Similaires

Similar compounds include:

Tetrasodium 2-[bis(carboxylatomethyl)amino]pentanedioate: Known for its use in similar applications as a metal chelator.

Xylenol Orange tetrasodium salt: Another photometric reagent and metal indicator used in EDTA titrations.

Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate stands out due to its unique structure, which provides enhanced stability and specificity in metal ion detection and chelation.

Propriétés

Numéro CAS |

108722-19-6 |

|---|---|

Formule moléculaire |

C37H40N2Na4O13S |

Poids moléculaire |

844.7 g/mol |

Nom IUPAC |

tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C37H44N2O13S.4Na/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47;;;;/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47);;;;/q;4*+1/p-4 |

Clé InChI |

DIZZDZCUMBBRSG-UHFFFAOYSA-J |

SMILES |

CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

1945-77-3 |

Numéros CAS associés |

4310-80-9 (penta-hydrochloride salt) |

Synonymes |

methylthymol blue methylthymol blue pentasodium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.